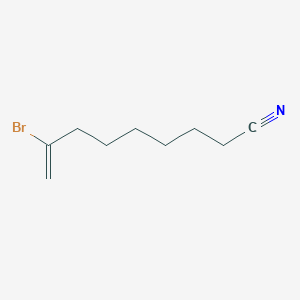

4-(4-Acetoxyphenyl)-2-bromo-1-butene

Descripción general

Descripción

The compound "4-(4-Acetoxyphenyl)-2-bromo-1-butene" is a synthetic organic molecule that is not directly mentioned in the provided papers. However, related compounds and synthetic methods can be inferred from the synthesis of similar brominated and acetoxy-substituted aromatic compounds. For instance, the synthesis of acetylene-terminated monomers involving bromo-terminated compounds and subsequent reactions to introduce acetoxy groups suggests a potential pathway for synthesizing the compound . Additionally, the synthesis of various 4-phenylbutenone derivatives, including bromophenols, provides insight into the reactivity and potential applications of brominated aromatic compounds .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including bromination, esterification, and cross-coupling reactions. For example, the synthesis of acetylene-terminated monomers starts with a Williamson reaction followed by palladium-catalyzed cross-coupling and the removal of protecting groups . Similarly, the synthesis of 4-phenylbutenone derivatives involves reactions with AlCl3 and subsequent inhibitory activity assays . These methods could be adapted to synthesize "4-(4-Acetoxyphenyl)-2-bromo-1-butene" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, reveals the influence of substituents on the phenyl ring, such as the electron-withdrawing effect of the bromine atom and the electron-donating properties of methoxy and acetyl groups . These effects are crucial in determining the reactivity and physical properties of the molecule. The molecular structure of "4-(4-Acetoxyphenyl)-2-bromo-1-butene" would likely exhibit similar electronic effects, influencing its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of brominated aromatic compounds is highlighted in the synthesis of various derivatives. For instance, the regioselective bromination of 4-methoxyphenylacetic acid indicates the reactivity of the bromine atom in electrophilic aromatic substitution reactions . The synthesized 4-phenylbutenone derivatives show inhibitory activity against enzymes, suggesting that "4-(4-Acetoxyphenyl)-2-bromo-1-butene" could also participate in biochemical interactions or serve as a pharmaceutical intermediate .

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as melting points, are reported to be significant for their applications. For example, the low melting point of a synthesized alkynyl tertiary alcohol makes it suitable for catalyzed cure studies . The chemical properties, such as the acidity or basicity of the compounds, are influenced by the presence of electron-withdrawing or electron-donating substituents, as seen in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid . These properties would be important to consider when analyzing "4-(4-Acetoxyphenyl)-2-bromo-1-butene".

Aplicaciones Científicas De Investigación

Synthesis of Key Intermediates

Compounds similar to "4-(4-Acetoxyphenyl)-2-bromo-1-butene" are often key intermediates in the synthesis of more complex molecules. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a molecule akin in complexity and purpose, highlights the importance of developing efficient synthetic routes for intermediates used in pharmaceutical manufacturing, such as flurbiprofen, a non-steroidal anti-inflammatory and analgesic material (Qiu, Gu, Zhang, & Xu, 2009).

Environmental and Material Science

Brominated compounds, similar to the bromo-component in "4-(4-Acetoxyphenyl)-2-bromo-1-butene," are extensively studied for their application in flame retardants and their occurrence in the environment. A review on novel brominated flame retardants discusses their increasing application, environmental fate, toxicity, and the necessity for research on their occurrence and effects (Zuiderveen, Slootweg, & de Boer, 2020).

Catalysis and Organic Synthesis

Metal cation-exchanged clays, for instance, have been used as catalysts for various organic synthesis reactions, indicating the potential for compounds like "4-(4-Acetoxyphenyl)-2-bromo-1-butene" to be involved in or synthesized via catalytic processes. Such studies provide insights into the versatile applications of catalysis in organic chemistry (Tateiwa & Uemura, 1997).

Advances in Chemical Engineering

Research into the optimization of chemical processes, such as the production of Butene-1 via ethylene dimerization, demonstrates the ongoing need to improve efficiency and selectivity in chemical manufacturing. This aligns with the interest in compounds like "4-(4-Acetoxyphenyl)-2-bromo-1-butene" for their potential roles in industrial applications (Alenezi, Manan, & Zaidel, 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(3-bromobut-3-enyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h5-8H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMUHGDLYNSVFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641204 | |

| Record name | 4-(3-Bromobut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Acetoxyphenyl)-2-bromo-1-butene | |

CAS RN |

890097-88-8 | |

| Record name | Phenol, 4-(3-bromo-3-buten-1-yl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromobut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide](/img/structure/B1290878.png)

![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)